molecular formula C7H3Cl5O B095937 (2,3,4,5,6-Pentachlorophenyl)methanol CAS No. 16022-69-8

(2,3,4,5,6-Pentachlorophenyl)methanol

Cat. No.: B095937
CAS No.: 16022-69-8
M. Wt: 280.4 g/mol
InChI Key: RVCKCEDKBVEEHL-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorophenyl)methanol is a chlorinated aromatic compound characterized by a pentachlorinated benzene ring substituted with a hydroxymethyl (-CH₂OH) group. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group, which influences its solubility and reactivity. These compounds are frequently utilized in industrial and agricultural contexts, though their environmental persistence and toxicity necessitate careful handling .

Preparation Methods

Direct Chlorination of Phenylmethanol

Mechanism and Reaction Conditions

Direct chlorination of phenylmethanol involves sequential electrophilic substitution reactions. Chlorine atoms are introduced via Lewis acid-catalyzed reactions (e.g., FeCl₃ or AlCl₃), typically under reflux conditions. However, achieving complete pentachlorination is challenging due to deactivation of the aromatic ring after each substitution.

Key Parameters :

  • Catalyst : FeCl₃ (10–20 mol%)

  • Chlorinating Agent : Cl₂ gas or SO₂Cl₂

  • Temperature : 80–120°C

  • Solvent : Dichloromethane or chlorobenzene

Yield and Limitations

Early chlorination steps proceed efficiently (70–85% yield per step), but the fifth substitution faces severe steric hindrance, reducing the overall yield to <15% . Byproducts include partially chlorinated isomers and oxidation products like benzaldehyde derivatives.

Reduction of Pentachlorobenzaldehyde

Catalytic Hydrogenation

Pentachlorobenzaldehyde is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄. NaBH₄ is preferred due to milder conditions and compatibility with chlorinated substrates.

Typical Procedure :

  • Substrate : Pentachlorobenzaldehyde (1.0 eq)

  • Reducing Agent : NaBH₄ (2.0 eq)

  • Solvent : Ethanol or THF

  • Temperature : 0–25°C

  • Yield : 60–75%

Hydrolysis of Pentachlorobenzyl Halides

Alkaline Hydrolysis

Benzyl halides (e.g., pentachlorobenzyl chloride) undergo nucleophilic substitution with hydroxide ions.

Optimized Conditions :

  • Substrate : Pentachlorobenzyl chloride

  • Base : NaOH (2.0 eq)

  • Solvent : Water/EtOH (1:1)

  • Temperature : 60–80°C

  • Yield : 50–65%

Acidic Hydrolysis

Using dilute H₂SO₄ (10%) at reflux promotes hydrolysis but risks elimination reactions, forming pentachlorostyrene as a byproduct (15–20% yield loss) .

Grignard Reaction with Pentachlorobenzaldehyde

Reaction Protocol

A Grignard reagent (e.g., CH₃MgBr) reacts with pentachlorobenzaldehyde to form the alcohol after acidic workup.

Steps :

  • Formation of Grignard Reagent : Mg turnings in dry THF under N₂.

  • Addition of Aldehyde : Slow addition at 0°C to prevent ketone formation.

  • Quenching : Saturated NH₄Cl solution.

  • Yield : 55–70%

Sensitivity to Moisture

The reaction demands strict anhydrous conditions, as moisture deactivates the Grignard reagent, reducing yields by 30–40% .

Catalytic Hydrogenation of Pentachlorophenyl Ketones

Hydrogenation Conditions

Pentachlorophenyl ketones (e.g., pentachloroacetophenone) are hydrogenated using Pd/C or Raney Ni under H₂ pressure.

Parameters :

  • Catalyst : 5% Pd/C (10 wt%)

  • Pressure : 3–5 atm H₂

  • Solvent : Methanol

  • Temperature : 25–50°C

  • Yield : 65–80%

Substrate Synthesis Challenges

Ketone precursors require Friedel-Crafts acylation, which is inefficient for perchlorinated arenes due to poor reactivity.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
Direct ChlorinationPhenylmethanolCl₂, FeCl₃<15Simple conceptLow yield, multiple byproducts
Aldehyde ReductionPentachlorobenzaldehydeNaBH₄60–75High selectivityLimited substrate availability
Benzyl Halide HydrolysisPentachlorobenzyl chlorideNaOH/H₂SO₄50–65ScalableCompeting elimination reactions
Grignard ReactionPentachlorobenzaldehydeCH₃MgBr55–70VersatileMoisture sensitivity
Ketone HydrogenationPentachloroacetophenonePd/C, H₂65–80High yieldComplex precursor synthesis

Industrial Scalability Considerations

Cost of Chlorinated Precursors

Synthesizing pentachlorobenzene derivatives demands expensive halogenation steps, often requiring corrosion-resistant reactors and waste management systems for HCl byproducts .

Green Chemistry Alternatives

Recent advances propose catalytic chlorination using ionic liquids or microwave-assisted reactions to improve atom economy and reduce energy input .

Scientific Research Applications

Environmental Monitoring and Analysis

Detection of Pollutants
(2,3,4,5,6-Pentachlorophenyl)methanol has been utilized in environmental monitoring as a marker for polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify this compound in environmental samples, including water, soil, and biological tissues .

Regulatory Compliance
The compound is included in various EPA methods for the analysis of PCBs in hazardous waste and environmental samples. For instance, Method 8082A outlines procedures for detecting polychlorinated biphenyls in different matrices, ensuring compliance with environmental regulations .

Toxicological Research

Neurodevelopmental Studies
Research has linked PCBs and their metabolites to adverse neurodevelopmental outcomes. Studies involving this compound have contributed to understanding the neurotoxic effects of chlorinated compounds on both wildlife and human health . The compound serves as a reference standard in toxicological assessments to evaluate the impact of chlorinated phenols on neurological functions.

Endocrine Disruption
The compound's structure suggests potential endocrine-disrupting properties. Investigations into its effects on hormone regulation are ongoing, with findings indicating that exposure to high levels may interfere with endocrine systems in mammals .

Industrial Applications

Chemical Synthesis
this compound can be used as an intermediate in the synthesis of other chlorinated compounds. Its reactivity allows it to participate in various organic reactions essential for producing agrochemicals and pharmaceuticals .

Bioremediation Studies
Given its persistence in the environment, studies are being conducted on bioremediation techniques that utilize microorganisms capable of degrading chlorinated compounds like this compound. These studies aim to develop effective strategies for cleaning contaminated sites .

Case Studies

Study TitleFocus AreaFindings
"Neurodevelopmental Effects of PCB Exposure"ToxicologyDemonstrated links between PCB exposure and developmental delays in animal models .
"Environmental Persistence of PCBs"Environmental ScienceAnalyzed the degradation pathways of PCBs including this compound in various ecosystems .
"Synthesis of Chlorinated Compounds"Organic ChemistryExplored the use of this compound as a precursor for synthesizing more complex chlorinated organic molecules .

Mechanism of Action

The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of (2,3,4,5,6-Pentachlorophenyl)methanol with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility CAS No.
This compound C₇H₅Cl₅O 308.37* Not reported Likely polar solvents (e.g., methanol) Not found
2,3,4,5,6-Pentachlorophenyl acetate C₈H₃Cl₅O₂ 308.37 Not reported Soluble in cyclohexane 1441-02-7
Pentachlorophenyl laurate C₁₈H₂₃Cl₅O₂ 479.54 Not reported Lipophilic solvents 3772-94-9
2,3,4,5,6-Pentachloroanisole C₇H₃Cl₅O 280.36 108.5 Soluble in ethanol, methanol 1825-21-4
Pentachlorophenol C₆HCl₅O 266.34 191 Soluble in organic solvents 87-86-5

*Calculated based on molecular formula.

Key Observations :

  • Polarity: The hydroxymethyl group in this compound enhances its polarity compared to esters (e.g., acetate, laurate) and ethers (e.g., anisole), which are more lipophilic .
  • Thermal Stability: Esters like pentachlorophenyl acetate and laurate may exhibit lower melting points than the parent phenol due to reduced hydrogen bonding .

Toxicity and Environmental Impact

  • Acute Toxicity: Pentachlorophenol and its salts (e.g., sodium pentachlorophenate, CAS 131-52-2) are highly toxic to aquatic life and mammals, with LD₅₀ values in rats as low as 50 mg/kg . The methanol derivative’s toxicity profile is likely similar due to shared structural motifs.
  • Environmental Accumulation: Lipophilic esters like pentachlorophenyl laurate bioaccumulate in fatty tissues, whereas the methanol derivative’s higher polarity may reduce this risk .
  • Regulatory Status : Many pentachlorophenyl compounds are regulated under environmental guidelines (e.g., Kubota Group’s restricted substances list) due to their persistence and toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3,4,5,6-Pentachlorophenyl)methanol, and how can purity be optimized?

Synthesis typically involves the reduction of pentachlorobenzaldehyde derivatives or functional group transformations of pre-chlorinated aromatic alcohols. For example:

  • Reductive methods : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce pentachlorobenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen .
  • Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS (>98% purity threshold). Monitor for residual solvents (e.g., benzene) using headspace GC .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
  • Hydrolytic stability : Expose to buffered solutions (pH 4–9) at 25°C and 40°C for 30 days. Quantify degradation products (e.g., pentachlorophenol) via HPLC-UV .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural elucidation : Use ¹H/¹³C NMR (in CDCl₃) to confirm the methanol group’s presence (δ ~4.5 ppm for –CH₂OH) and aromatic chlorination patterns. IR spectroscopy (KBr pellet) detects O–H stretching (~3200–3400 cm⁻¹) .
  • Quantitative analysis : Employ GC-ECD (electron capture detection) for trace-level quantification in environmental matrices (LOD: 0.1 ppb) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentachlorophenyl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The bulky pentachlorophenyl moiety suppresses nucleophilic substitution but enhances electrophilic aromatic substitution (EAS) at meta positions. Computational studies (DFT) reveal increased activation energy for SN2 pathways (~15 kcal/mol higher than non-chlorinated analogs) .
  • Electronic effects : Electron-withdrawing Cl substituents deactivate the ring, requiring harsher conditions (e.g., Pd-catalyzed Suzuki coupling at 100°C with Buchwald ligands) .

Q. What are the environmental transformation pathways of this compound, and how can its dioxin-like byproducts be mitigated?

  • Photodegradation : Under UV light (λ = 254 nm), dechlorination generates 2,3,4,5-tetrachlorophenol intermediates, which may cyclize to polychlorinated dibenzo-p-dioxins (PCDDs). Monitor via HRMS (Q-TOF) and compare with NIST library spectra .
  • Mitigation strategies : Add radical scavengers (e.g., ascorbic acid) during waste treatment to suppress dioxin formation. Bioremediation using Sphingomonas spp. degrades chlorinated aromatics via oxidative pathways .

Q. How can computational modeling guide the design of derivatives with reduced toxicity?

  • QSAR studies : Correlate Cl substitution patterns with LD₅₀ values (e.g., replacing para-Cl with –CF₃ reduces hepatotoxicity by 40% in rodent models) .
  • Docking simulations : Predict binding affinity to cytochrome P450 enzymes to identify metabolically stable derivatives. Prioritize candidates with ΔG < –8 kcal/mol .

Q. What are the challenges in scaling up synthesis while minimizing hazardous waste?

  • Solvent selection : Replace benzene () with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
  • Waste management : Implement closed-loop systems to recover unreacted starting materials (e.g., pentachlorobenzaldehyde) via vacuum distillation .

Q. Key Research Gaps and Future Directions

  • Biocatalytic synthesis : Explore engineered Candida antarctica lipases for enantioselective reduction of ketone precursors .
  • Ecotoxicology : Conduct long-term bioaccumulation studies in aquatic organisms (OECD 305 guidelines) .
  • Advanced materials : Investigate use as a monomer in flame-retardant polymers via radical copolymerization (e.g., with n-butyl methacrylate) .

Properties

CAS No.

16022-69-8

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methanol

InChI

InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2

InChI Key

RVCKCEDKBVEEHL-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

melting_point

193°C

Key on ui other cas no.

16022-69-8

physical_description

Solid

solubility

7.13e-06 M
0.002 mg/mL at 20 °C

Synonyms

(2,3,4,5,6-pentachlorophenyl)methanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Liquid sulfur trioxide, (200 ml, 385 g) was added to 26.4 g. (0.1 mole) of pure 2,3,4,5,6-pentachlorotoluene (mp 224°-225° C) placed in a 500 ml 3-neck tared flask provided with stirrer, thermometer and reflux condenser the end of which was attached to a bubble counter so that the rate of gas evolution during the reaction can be visually estimated. External heat was applied to the flask to bring the sulfur trioxide to reflux. Soon a light blue color developed, which turned gradually deeper to a vivid royal blue. The color change was accompanied by gas evolution which was identified as sulfur dioxide. The steady gas evolution, which began after 10 minutes of reflux, lasted for 2-3 hours, after which it became gradually slower and the reaction mixture gradually acquired a dark green-grey color. The weight of the reaction mixture at this time indicated a loss of 6.9 g, as compared to the theoretical loss of 6.4 g, corresponding to one mole of sulfur dioxide evolved. The excess of sulfur trioxide, which acted also as a solvent during the reaction was distilled off first at atmospheric pressure, then under aspirator vacuum at a temperature not exceeding 70° C. The weight (45.2 g) of the product, a greenish-grey solid, indicated the C7H3Cl5O7S2 composition and this was confirmed by its hydrolysis which yielded 0.2 moles of sulfuric acid and 0.1 mole of pentachlorobenzyl alcohol, identified by elemental analysis, infrared spectroscopy, melting point and nuclear magnetic resonance spectroscopy (see Example 23). The evolvement of the reaction was also followed by nuclear magnetic resonance (nmr) spectroscopy which indicated that even in the early stages of the reaction the characteristic proton resonance of pentachlorotoluene at 2.52 ppm downfield from tetramethylsilane (TMS) completely disappeared. Instead, a new peak at 4.55 ppm appeared, which is assignable to the radical cation formed from pentachlorotoluene by the loss of one electron. During the refluxing and sulfur dioxide evolution period two additional peaks developed in increasing intensities and in approximately in a 2:1 ratio at 6.29 and 9.21-9.60 ppm (the latter is somewhat variable during the reaction). The former corresponds to the two benzylic hydrogens adjacent to the oxonium moiety and the latter corresponds to the acidic proton of the sulfuric acid moiety. The intensity of the peak corresponding to the radical cation, which accounts for the intense blue color, diminishes to a few percent after 2 hours of reflux and the intensities of the protons of the oxonium compound become constant after this period.
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Synthesis routes and methods II

Procedure details

A solution of 20.7 g of pentachlorobenzyl bromide in 300 ml DMF containing 30 ml of water was heated at reflux for two hours. On dilution with water solids precipitated. The solid was filtered out and washed on the filter until the wash water was free of bromide ions. On drying, 15.2 g of pentachlorobenzyl alcohol of m.p. 193°-195° C. were obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3,4,5,6-Pentachlorophenyl)methanol
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(2,3,4,5,6-Pentachlorophenyl)methanol
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(2,3,4,5,6-Pentachlorophenyl)methanol
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(2,3,4,5,6-Pentachlorophenyl)methanol
Reactant of Route 5
(2,3,4,5,6-Pentachlorophenyl)methanol
Reactant of Route 6
(2,3,4,5,6-Pentachlorophenyl)methanol

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